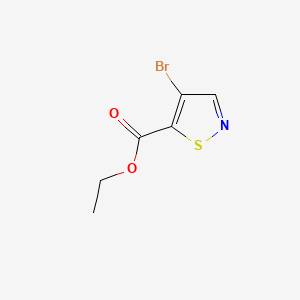

Ethyl 4-bromoisothiazole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO2S |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

ethyl 4-bromo-1,2-thiazole-5-carboxylate |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-4(7)3-8-11-5/h3H,2H2,1H3 |

InChI Key |

YNWFDIADSCSHSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NS1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Bromoisothiazole 5 Carboxylate

Historical Development of Isothiazole (B42339) Core Synthesis Relevant to Ethyl 4-bromoisothiazole-5-carboxylate Precursors

The journey to synthesize complex isothiazoles like this compound begins with the fundamental methods for constructing the parent isothiazole ring. The first successful synthesis of the isothiazole ring system was reported in 1956. researchgate.net This initial, historically significant procedure involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate, which was followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. medwinpublishers.comchemicalbook.com While this method is not a direct route to the target compound, it laid the groundwork for isothiazole chemistry by demonstrating the stability of the ring system and a viable, albeit complex, pathway to its creation. medwinpublishers.comresearchgate.net

Later developments focused on creating the isothiazole ring from more accessible, acyclic precursors. These methods are broadly categorized based on the bond disconnections in the ring and the fragments used for its construction. Key historical approaches that paved the way for the synthesis of isothiazole carboxylates include:

Cyclization of compounds containing a pre-formed N-C-C-C-S fragment.

Heterocyclization reactions combining separate nitrogen, sulfur, and carbon-containing molecules. researchgate.net

1,3-dipolar cycloaddition reactions , for instance, between a nitrile sulfide (B99878) and an alkyne like dimethyl acetylenedicarboxylate, to yield a disubstituted isothiazole. researchgate.netmedwinpublishers.com

These early methods, while foundational, often required harsh conditions and offered limited control over substitution patterns, highlighting the need for more refined synthetic strategies.

Classical Preparative Routes to this compound

Classical syntheses of the target molecule or its immediate precursors typically involve multi-step sequences that focus on constructing the substituted isothiazole ring and then introducing the necessary functional groups, or vice-versa. These routes can be broadly divided into strategies centered on bromination and those centered on ring formation.

A common strategy to obtain this compound is the regioselective bromination of a pre-existing Ethyl isothiazole-5-carboxylate. The reactivity of the isothiazole ring towards electrophilic substitution is a critical factor. The electron-withdrawing nature of the nitrogen and sulfur atoms and the ester group influences the position of bromination. Generally, the C4 position of the isothiazole ring is susceptible to electrophilic attack.

Direct bromination can be achieved using various brominating agents. The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield.

Table 1: Comparison of Brominating Agents for Heterocyclic Systems

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| **Dibromine (Br₂) ** | Inert solvent (e.g., CCl₄, CH₂Cl₂), often with a Lewis acid catalyst | Readily available, powerful brominating agent | Low selectivity, can lead to over-bromination, hazardous to handle |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or acid catalyst in a solvent like CCl₄ or acetonitrile | Milder than Br₂, higher selectivity, easier to handle | Can be less reactive, requires initiation |

| Sulfuryl Chloride (SO₂Cl₂) / NaBr | In situ generation of brominating species | Good for certain substrates, can offer different selectivity | Requires careful control of stoichiometry |

While direct bromination of the ethyl isothiazole-5-carboxylate precursor is a plausible route, alternative strategies involving lithiation followed by quenching with an electrophilic bromine source (e.g., CBr₄) can also be employed to ensure high regioselectivity, particularly if direct electrophilic bromination proves difficult or unselective. researchgate.net

An alternative to functionalizing a pre-formed ring is to construct the isothiazole ring with the carboxylate group already in place. This often involves the cyclization of a carefully chosen acyclic precursor. Many classical methods for isothiazole synthesis can be adapted to create the isothiazole-5-carboxylate scaffold. thieme-connect.com These include (4+1) and (3+2) heterocyclization strategies. thieme-connect.comorganic-chemistry.org For example, a β-ketothioamide derivative could react with an ammonia (B1221849) source in a (4+1) annulation to form the ring. organic-chemistry.org

Once the isothiazole-5-carboxylic acid is obtained, the final step is esterification to yield the ethyl ester. Classical esterification methods include:

Fischer-Speier Esterification: This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. semanticscholar.org

Reaction with Thionyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol.

Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification under mild, neutral conditions. semanticscholar.orgorganic-chemistry.org This is particularly useful for sensitive substrates.

A recent synthesis of 3-bromoisothiazole-5-carboxylic acid involved the hydrolysis of the corresponding 3-bromoisothiazole-5-carboxamide using sodium nitrite (B80452) in trifluoroacetic acid, achieving a 95% yield. mdpi.com This carboxylic acid could then be esterified using one of the classical methods mentioned above.

Modern and Sustainable Synthesis Protocols for this compound

Recent advancements in organic synthesis have emphasized the development of more efficient, cost-effective, and environmentally friendly methods. These principles have been applied to the synthesis of heterocyclic compounds, including isothiazoles.

Modern synthetic methods increasingly rely on catalysis to improve efficiency and selectivity. While direct catalytic bromination of isothiazoles is an area of ongoing research, principles from related heterocyclic systems can be applied. For instance, metal-catalyzed C-H activation and functionalization offer a powerful tool for direct and regioselective halogenation, potentially avoiding the need for pre-functionalized substrates.

Catalysis can also be central to the ring-forming reaction itself. Metal-free catalytic approaches for isothiazole synthesis have been developed, such as the use of photoredox catalysis to promote N-S bond formation under mild, visible-light-promoted conditions. rsc.org Such methods represent a significant step towards more sustainable isothiazole synthesis. Another strategy involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles to provide a variety of isothiazoles. organic-chemistry.org

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, this can be applied to both the ring formation and the esterification steps.

Green Ring Formation:

Multi-component Reactions: Designing a one-pot reaction where multiple starting materials combine to form the final isothiazole ring reduces waste, saves energy, and simplifies purification. nih.govsruc.ac.uk

Green Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as water, ethanol, or ionic liquids is a key goal. researchgate.net

Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netsruc.ac.uk

Green Esterification: The traditional Fischer esterification often requires a large excess of alcohol and a strong, corrosive acid catalyst. Modern, greener alternatives focus on using solid, reusable acid catalysts.

Table 2: Comparison of Catalysts for Green Esterification

| Catalyst | Reaction Conditions | Advantages | Recyclability |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Inexpensive, effective | No, difficult to separate, corrosive |

| Dowex H⁺ Resin | Stirring at room temp. or gentle heating | Mild conditions, simple workup | Yes, can be filtered and reused |

| H₃PO₄/TiO₂-ZrO₂ | Heating, solvent-free | High yield and selectivity, reusable | Yes, stable solid catalyst |

| Titanium Tetrachloride (TiCl₄) | Room temperature in CH₂Cl₂ or hexane (B92381) | High yields, mild conditions | No, stoichiometric reagent |

For example, solid acid catalysts like phosphoric acid supported on a titania-zirconia matrix (H₃PO₄/TiO₂-ZrO₂) have been shown to be highly effective and reusable for the esterification of aromatic acids under solvent-free conditions. scispace.com Similarly, dried Dowex H⁺ resin, a cation-exchange resin, can efficiently catalyze esterifications under very mild conditions, often at room temperature. nih.gov These methods avoid corrosive liquid acids and simplify product isolation, aligning with the principles of green chemistry.

While a direct, one-pot synthesis for this compound is not extensively documented, its preparation can be logically approached through multi-step synthetic routes, drawing parallels from the synthesis of analogous brominated isothiazole and thiazole (B1198619) compounds. A plausible and commonly employed strategy involves the initial construction of the isothiazole-5-carboxylate core, followed by a regioselective bromination at the C4 position.

One potential pathway commences with the synthesis of a suitable precursor, such as Ethyl isothiazole-5-carboxylate. This can be followed by a direct bromination step. The reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite in trifluoroacetic acid at low temperatures has been shown to yield the corresponding carboxylic acid in high yields (95%). organic-chemistry.org A similar strategy could be adapted for the synthesis of 4-bromoisothiazole-5-carboxylic acid, which could then be esterified to the ethyl ester.

An alternative approach involves the cyclization of precursors that already contain the necessary functionalities or can be easily converted. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophilic bromine sources like Br2 can lead to the formation of 4-haloisoxazoles in good yields. organic-chemistry.org A similar strategy involving a suitably substituted precursor could potentially be employed for the synthesis of the isothiazole ring.

A key consideration in the synthesis is the regioselectivity of the bromination. The isothiazole ring exhibits distinct reactivity at its different positions, and achieving selective bromination at the C4 position is crucial. The choice of brominating agent and reaction conditions plays a pivotal role in directing the halogenation to the desired position.

A summary of a potential synthetic approach is presented in the table below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Formation of Isothiazole-5-carboxylate core | Varies depending on the chosen precursor and cyclization strategy. | To construct the fundamental heterocyclic ring with the ester functionality. |

| 2 | Regioselective Bromination | N-Bromosuccinimide (NBS), Br2 in a suitable solvent (e.g., acetic acid, chloroform). | To introduce a bromine atom specifically at the C4 position of the isothiazole ring. |

| 3 | Esterification (if starting from the carboxylic acid) | Ethanol, catalytic acid (e.g., H2SO4). | To convert the carboxylic acid to the corresponding ethyl ester. |

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

For the bromination step, the selection of the brominating agent is critical. While elemental bromine can be effective, its use can sometimes lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for the bromination of heterocyclic systems. The optimization would involve screening different brominating agents to identify the one that provides the highest yield of the desired 4-bromo isomer with minimal byproducts.

The reaction temperature is another crucial parameter. Bromination reactions are often exothermic, and controlling the temperature is essential to prevent unwanted side reactions and ensure regioselectivity. For instance, in the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid, the reaction with sodium nitrite and trifluoroacetic acid is conducted at approximately 0 °C to achieve a high yield. A similar low-temperature approach may be beneficial for the bromination of the isothiazole-5-carboxylate precursor.

The reaction time must also be optimized to ensure the complete consumption of the starting material while minimizing the formation of degradation products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction duration.

The stoichiometry of the reactants, particularly the molar ratio of the substrate to the brominating agent, needs to be carefully adjusted. Using an excess of the brominating agent might lead to the formation of di-brominated or other over-halogenated byproducts, thus reducing the yield of the desired monobrominated product.

The table below summarizes key parameters for optimization:

| Parameter | Factors to Consider | Desired Outcome |

| Brominating Agent | Reactivity (e.g., Br2 vs. NBS), regioselectivity. | High yield of the 4-bromo isomer, minimal byproducts. |

| Solvent | Polarity, solubility of reactants, inertness to reaction conditions. | Efficient reaction medium that promotes the desired reaction pathway. |

| Temperature | Control of exothermicity, prevention of side reactions. | Maximized regioselectivity and yield. |

| Reaction Time | Complete conversion of starting material, minimization of product degradation. | Optimal balance between reaction completion and product stability. |

| Stoichiometry | Molar ratio of substrate to brominating agent. | Prevention of over-bromination and maximization of desired product formation. |

Purification and Isolation Techniques for High-Purity this compound

Following the synthesis, a robust purification and isolation protocol is imperative to obtain this compound in high purity, free from unreacted starting materials, reagents, and byproducts. A combination of standard laboratory techniques is typically employed to achieve the desired level of purity.

The initial work-up of the reaction mixture often involves quenching the reaction, followed by extraction with a suitable organic solvent. The choice of solvent is dictated by the solubility of the product and its ability to be separated from the aqueous phase. The organic layer is then washed with water and brine to remove any water-soluble impurities and salts.

For the purification of the crude product, column chromatography is a widely used and effective technique. mdpi.com Silica (B1680970) gel is a common stationary phase, and the mobile phase (eluent) is a mixture of solvents of varying polarities, such as hexane and ethyl acetate. The optimal solvent system is determined by preliminary analysis using Thin Layer Chromatography (TLC). The fractions containing the pure product are collected and the solvent is removed under reduced pressure.

Crystallization or recrystallization is another powerful method for purifying solid organic compounds. emu.edu.tr This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The purity of the final isolated product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These methods provide detailed information about the structure and purity of the compound.

The following table outlines the common purification techniques:

| Technique | Principle | Application |

| Extraction | Differential solubility of the compound in two immiscible liquids. | Initial separation of the product from the reaction mixture. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of the desired product from impurities with different polarities. |

| Crystallization/Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products to obtain high-purity crystalline material. |

| Distillation (if applicable) | Difference in boiling points of liquids. | Purification of liquid products. |

Reactivity and Derivatization Chemistry of Ethyl 4 Bromoisothiazole 5 Carboxylate

Transformations at the Bromine C4 Position of the Isothiazole (B42339) Ring

The bromine atom at the C4 position of ethyl 4-bromoisothiazole-5-carboxylate is a key handle for introducing molecular diversity. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways. Furthermore, the bromine can be removed through reductive debromination, providing access to the parent isothiazole scaffold.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and the bromo-substituted isothiazole ring is a suitable substrate for these transformations. While specific studies on this compound are not extensively documented, the reactivity of similar brominated heterocycles provides a strong indication of its synthetic potential.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl and vinyl-aryl bonds. organic-chemistry.orgnih.gov It involves the reaction of an organoboron reagent, typically a boronic acid or its ester, with a halide in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of a variety of aryl and heteroaryl substituents at the C4 position. The general conditions for such a reaction are outlined in the table below.

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield |

| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 °C | Good to Excellent |

| Heteroarylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Moderate to Good |

Note: This data is representative of typical Suzuki-Miyaura reactions on similar heterocyclic systems and serves as a predictive model.

The Stille coupling utilizes organotin reagents (stannanes) as the coupling partners. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and is particularly useful for coupling with sp², sp³, and sp hybridized carbon atoms. The reaction of this compound with various organostannanes would provide access to a diverse array of substituted isothiazoles.

| Coupling Partner | Catalyst | Additive | Solvent | Temperature |

| Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | LiCl | Toluene | 110 °C |

| Alkenyl-Sn(n-Bu)₃ | PdCl₂(PPh₃)₂ | CuI | DMF | 80 °C |

Note: This data is based on general Stille coupling protocols and illustrates the expected reaction parameters.

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov This method is particularly advantageous for the coupling of alkyl, aryl, and vinyl groups. The reaction of this compound with organozinc halides would be a valuable tool for the introduction of various carbon-based substituents.

| Coupling Partner | Catalyst | Solvent | Temperature |

| Aryl-ZnCl | Pd(PPh₃)₄ | THF | 65 °C |

| Alkyl-ZnBr | Ni(dppe)Cl₂ | THF | 65 °C |

Note: This table presents typical conditions for Negishi coupling reactions involving aryl and alkyl halides.

Nucleophilic Aromatic Substitution Pathways at C4

The isothiazole ring, being an electron-deficient heterocycle, can undergo nucleophilic aromatic substitution (SNAr) at the C4 position, particularly when activated by the electron-withdrawing ester group at C5. The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. While direct experimental data for this compound is limited, studies on analogous chloroisothiazolo[5,4-b]pyridines demonstrate the feasibility of such transformations. For instance, the displacement of a chloro group by various amino compounds proceeds efficiently, suggesting that the bromo analogue would exhibit similar or even enhanced reactivity.

Recent studies have also shown that many SNAr reactions on heterocycles with good leaving groups like bromine may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Reductive Debromination Studies of the Isothiazole Core

Chemical Modifications of the Ethyl Ester C5 Group

The ethyl ester group at the C5 position provides another site for chemical modification, allowing for the synthesis of a range of isothiazole derivatives with different functionalities. The primary transformations include hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to the primary alcohol.

Hydrolysis to 4-bromoisothiazole-5-carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further derivatization possibilities. This reaction can be achieved under either acidic or basic conditions. chemguide.co.uk Basic hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible process that goes to completion.

A study on the synthesis of 3-bromoisothiazole-5-carboxylic acid from the corresponding carboxamide provides insight into the stability of the bromoisothiazole ring under hydrolytic conditions, suggesting that similar conditions could be applied to the hydrolysis of the ethyl ester. mdpi.com

| Reagent | Solvent | Temperature | Yield |

| NaOH (aq) | Ethanol (B145695)/Water | Reflux | High |

| LiOH (aq) | THF/Water | Room Temp | High |

| HCl (aq) | Water | Reflux | Moderate (reversible) |

Note: This data represents typical conditions for ester hydrolysis.

Amidation and Reduction Reactions of the Ester Moiety

The ethyl ester can be directly converted to a variety of amides through aminolysis. This reaction typically involves heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with amines using standard peptide coupling reagents to form amides. Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org

Reduction of the ethyl ester group leads to the formation of (4-bromoisothiazol-5-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.comquora.com Diisobutylaluminum hydride (DIBAL-H) can also be employed and, under controlled conditions (low temperature), may allow for the partial reduction of the ester to the corresponding aldehyde. masterorganicchemistry.comslideshare.net

| Transformation | Reagent | Solvent | Temperature |

| Amidation (direct) | R¹R²NH | Neat or High-boiling solvent | High Temperature |

| Amidation (from acid) | R¹R²NH, Coupling Agent (e.g., DCC, HATU) | DMF, CH₂Cl₂ | Room Temperature |

| Reduction to Alcohol | LiAlH₄ | THF, Et₂O | 0 °C to Room Temp |

| Reduction to Aldehyde | DIBAL-H | Toluene, CH₂Cl₂ | -78 °C |

Note: This table summarizes common conditions for the amidation and reduction of esters.

Transesterification Processes Involving this compound

Transesterification is a crucial reaction for modifying the ester functionality of this compound, allowing for the introduction of different alkyl or aryl groups. This process typically involves reacting the ethyl ester with an alcohol in the presence of a catalyst.

Common catalysts for transesterification include acids, bases, and organometallic compounds. For instance, scandium(III) triflate has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols, yielding methyl, ethyl, isopropyl, and allyl esters in high yields. organic-chemistry.org Another efficient catalyst is silica (B1680970) chloride, which can be used for both esterification of carboxylic acids and transesterification of esters. organic-chemistry.org Diphosphates like K2HPO4 have also been employed for the synthesis of methyl esters under mild conditions that tolerate various functional groups. organic-chemistry.org N-heterocyclic carbenes can also promote transesterification by enhancing the nucleophilicity of the alcohol. organic-chemistry.org

The general mechanism for acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol yield the new ester and regenerate the catalyst.

Table 1: Examples of Catalysts Used in Transesterification Reactions

| Catalyst Type | Specific Example(s) | Key Features |

| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | Effective for direct transesterification in boiling alcohols. organic-chemistry.org |

| Heterogeneous Catalysts | Silica chloride | Useful for both esterification and transesterification. organic-chemistry.org |

| Base Catalysts | Potassium dihydrogen phosphate (B84403) (K₂HPO₄) | Mild reaction conditions, tolerates various functional groups. organic-chemistry.org |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Enhance the nucleophilicity of alcohols. organic-chemistry.org |

| Organometallic Catalysts | Tetranuclear zinc cluster | Promotes transesterification under mild conditions. organic-chemistry.org |

Reactivity Profiles of the Isothiazole Heterocycle

The isothiazole ring exhibits a distinct reactivity pattern due to the presence of nitrogen and sulfur heteroatoms. The aromaticity of isothiazoles is intermediate between isoxazole (B147169) and pyrazole. thieme-connect.com

Electrophilic Aromatic Substitution: Scope and Limitations on the Isothiazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the isothiazole ring, the position of electrophilic attack is influenced by the electronic effects of the heteroatoms and any existing substituents. Generally, position 4 of the isothiazole ring is the preferred site for electrophilic attack. thieme-connect.com However, the presence of the electron-withdrawing bromo and ethyl carboxylate groups at positions 4 and 5, respectively, deactivates the ring towards electrophilic substitution. This deactivation makes typical SEAr reactions like nitration, halogenation, and Friedel-Crafts reactions challenging under standard conditions. More forcing conditions or the use of highly reactive electrophiles may be necessary, but these can also lead to side reactions or degradation of the isothiazole ring.

Nucleophilic Attack on the Isothiazole Ring System

The isothiazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. Nucleophiles can attack the ring carbon atoms, with positions 3 and 5 being the most favorable for such reactions. thieme-connect.com In some instances, nucleophilic attack can also occur at the sulfur atom, which can lead to ring-opening. cdnsciencepub.comcdnsciencepub.com

For this compound, the bromine atom at the 4-position can potentially be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. However, the position of the bromine atom is not as activated towards nucleophilic substitution as halogens at the 3 or 5 positions. The reactivity in SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. For example, isothiazoles containing chlorine atoms at positions 4 and 5 and an electron-withdrawing group at position 3 have been shown to successfully undergo nucleophilic substitution. thieme-connect.com

Ring-Opening and Rearrangement Reactions of the Isothiazole Core

The isothiazole ring can undergo cleavage under certain conditions, often initiated by a nucleophilic attack on the sulfur atom. cdnsciencepub.comcdnsciencepub.com This can lead to the formation of acyclic intermediates that may subsequently cyclize to form different heterocyclic systems, such as thiophenes. cdnsciencepub.com The stability of the isothiazole ring in this compound is enhanced by the presence of the electron-withdrawing groups, making ring-opening reactions less common under mild conditions. However, strong nucleophiles or harsh reaction conditions could potentially induce such transformations.

Multi-functionalization Strategies and Cascade Reactions for Complex Isothiazole Scaffolds

The development of complex isothiazole-containing molecules often relies on multi-functionalization strategies and cascade reactions. These approaches allow for the efficient construction of intricate molecular architectures in a single synthetic operation.

For this compound, the bromo and ester functionalities serve as handles for further derivatization. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups. researchgate.netmdpi.com

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are powerful tools in heterocyclic synthesis. nih.gov While specific cascade reactions starting from this compound are not extensively documented, the general principles can be applied. For instance, a reaction sequence could be initiated by a cross-coupling reaction at the 4-position, followed by a modification of the ester group that triggers an intramolecular cyclization to form a fused heterocyclic system. The synthesis of various thiazole (B1198619) scaffolds has been achieved through one-pot, multi-component reactions, demonstrating the feasibility of such strategies in related heterocyclic systems. nih.gov

Table 2: Potential Functionalization Reactions of this compound

| Position | Functional Group | Reaction Type | Potential Products |

| 4 | Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki) | 4-Aryl/vinyl-isothiazole-5-carboxylates |

| 5 | Ethyl carboxylate | Hydrolysis | 4-Bromoisothiazole-5-carboxylic acid researchgate.netmdpi.com |

| 5 | Ethyl carboxylate | Amidation | 4-Bromoisothiazole-5-carboxamides |

| 5 | Ethyl carboxylate | Reduction | (4-Bromoisothiazol-5-yl)methanol |

Advanced Structural Characterization and Spectroscopic Elucidation of Ethyl 4 Bromoisothiazole 5 Carboxylate

X-ray Crystallography for Solid-State Structural Analysis

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without access to primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of Ethyl 4-bromoisothiazole-5-carboxylate is likely to be significantly influenced by a variety of intermolecular interactions, with halogen bonding and other weak interactions playing a crucial role in the supramolecular architecture. Studies on related brominated heterocyclic systems have demonstrated the importance of such interactions in dictating the solid-state arrangement of molecules.

Furthermore, other weak intermolecular forces such as C—H···O and C—H···N hydrogen bonds are commonly observed in the crystal structures of related heterocyclic compounds. These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stabilization of the three-dimensional crystal structure. The presence of the ethyl carboxylate group in the target molecule provides potential hydrogen bond acceptors (the carbonyl and ester oxygen atoms) and donors (the ethyl C-H groups), making the formation of such networks highly probable. The interplay of these various intermolecular forces would ultimately determine the final crystal packing arrangement.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound (Inferred from Analogous Compounds)

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bonding (n-π) | C-Br | π-system of isothiazole (B42339) ring | Formation of directional chains or sheets |

| Hydrogen Bonding | C-H (ethyl group) | O=C (carboxylate) | Stabilization of the crystal lattice |

| Hydrogen Bonding | C-H (ethyl group) | N (isothiazole ring) | Contribution to the supramolecular assembly |

| π-π Stacking | Isothiazole ring | Isothiazole ring | Stabilization through aromatic interactions |

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state will be dictated by the torsional angles between the isothiazole ring and the ethyl carboxylate substituent. The planarity of the isothiazole ring is expected, as is common for aromatic heterocyclic systems. The orientation of the ethyl carboxylate group relative to this ring is of primary interest.

In the solid state, the conformation is often influenced by the optimization of intermolecular interactions within the crystal lattice, which may lead to a conformation that is not necessarily the lowest energy conformation in the gas phase or in solution. Computational studies on substituted benzothiazole (B30560) derivatives have shown that different stable conformers can exist by varying the dihedral angle between the heterocyclic ring and its substituents. mdpi.com

For this compound, the key dihedral angle would be that which describes the rotation around the C-C bond connecting the carboxylate group to the isothiazole ring. It is anticipated that the molecule will adopt a largely planar conformation to maximize conjugation between the isothiazole ring and the carbonyl group of the ester. However, steric hindrance from the adjacent bromine atom might lead to a slight twist from perfect planarity. The final conformation observed in the crystal structure would be a balance between maximizing electronic conjugation and minimizing steric repulsion, while also optimizing intermolecular packing forces.

Table 2: Predicted Torsional Angles and Conformational Features of this compound in the Crystalline State

| Dihedral Angle | Description | Expected Value Range | Rationale |

| Br-C4-C5-C(O) | Torsion between the bromine and the carbonyl group | 0° ± 20° | Near-planar arrangement to facilitate conjugation, with potential deviation due to steric hindrance. |

| C4-C5-C(O)-O | Torsion of the ester group | ~180° | The s-trans conformation is generally more stable for esters. |

| C5-C(O)-O-CH2 | Torsion of the ethyl group | Variable | Influenced by crystal packing forces. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π→π* and potentially n→π* electronic transitions within the conjugated system of the molecule. The isothiazole ring, being an aromatic heterocycle, forms the core chromophore. The presence of the bromine atom and the ethyl carboxylate group as substituents will modulate the absorption maxima (λmax) and the molar absorptivity (ε).

The ethyl carboxylate group, being a conjugating substituent, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted isothiazole core. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on related azo-thiazole derivatives have shown that the electronic nature of substituents significantly influences the absorption spectra, with electron-donating groups generally causing a red shift. nih.gov In the case of this compound, the interplay between the electron-withdrawing nature of the ester group and the effects of the bromine atom will determine the precise location of the absorption maxima. It is anticipated that the primary absorption bands will be located in the UV region, characteristic of such heterocyclic systems.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λmax Range (nm) | Description |

| π→π | 250 - 300 | High-intensity absorption band associated with the conjugated π-system of the isothiazole ring and the carboxylate group. |

| n→π | > 300 | Lower-intensity absorption band, potentially overlapping with the π→π* transition, arising from the excitation of a non-bonding electron from the nitrogen or sulfur heteroatoms to an anti-bonding π* orbital. |

Theoretical and Computational Studies of Ethyl 4 Bromoisothiazole 5 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry for predicting a wide array of molecular properties. For Ethyl 4-bromoisothiazole-5-carboxylate, DFT calculations, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would serve as the foundation for understanding its electronic characteristics, reactivity, and spectroscopic signatures. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.netnih.gov Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For instance, in a study on a different heterocyclic ester, a minimal HOMO-LUMO energy gap of 4.6255 eV was interpreted to mean the molecule is highly reactive. nih.gov DFT calculations for this compound would precisely determine these energy levels and the resulting gap, providing a quantitative measure of its chemical stability.

Table 1: Illustrative Frontier Molecular Orbital Data based on Analogous Compounds

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

Note: The values in this table are representative examples based on similar heterocyclic compounds and are for illustrative purposes only.

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

To visualize and predict the reactive behavior of this compound, reactivity descriptors derived from DFT are employed.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across a molecule, providing a guide to its reactive sites. youtube.com Regions of negative electrostatic potential, typically colored red, are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, areas of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. youtube.comwalisongo.ac.id For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the isothiazole (B42339) ring, identifying them as potential sites for interaction with electrophiles. The hydrogen atoms and the carbon attached to the bromine would likely exhibit a more positive potential.

Fukui Functions: These descriptors provide a more quantitative prediction of reactivity by identifying which atoms within a molecule have the greatest tendency to accept or donate electrons. The Fukui function helps pinpoint the most likely sites for nucleophilic and electrophilic attack, offering a more refined view of reactivity than an MEP map alone. nih.gov

Theoretical Prediction of Spectroscopic Properties (NMR, IR Frequencies)

DFT calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Theoretical IR Frequencies: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands seen in an Infrared (IR) spectrum. uh.edu For this compound, key predicted vibrations would include the C=O stretch of the ester group (typically expected around 1700-1750 cm⁻¹), C-N and C-S stretching within the isothiazole ring, and various C-H stretching and bending modes. pressbooks.pubvscht.cz Calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. uh.edu

Table 2: Representative Theoretical vs. Experimental IR Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3210 | 3082 | ~3100-3000 |

| C-H Stretch (Aliphatic) | 3095 | 2971 | ~3000-2850 |

| C=O Stretch (Ester) | 1795 | 1723 | ~1750-1735 |

| C=N Stretch (Ring) | 1610 | 1546 | ~1600-1500 |

Note: This table is illustrative. Calculated values are hypothetical and scaling factors are applied to better match expected experimental ranges. libretexts.org

Theoretical NMR Spectra: DFT can also predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These theoretical calculations are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the ethyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by mapping the molecule's Potential Energy Surface (PES), which plots the molecule's energy as a function of its geometry (e.g., by rotating specific dihedral angles). nih.gov A PES scan for this compound would reveal the lowest-energy (most stable) conformers and the energy barriers for rotation between them, providing insight into the molecule's flexibility and preferred shape.

Computational Elucidation of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This approach could be used to elucidate the mechanism for the synthesis of the 4-bromoisothiazole (B1276463) ring system. Furthermore, it could be applied to study derivatization reactions, such as the nucleophilic substitution of the bromine atom at the C4 position, which is a common pathway for modifying such heterocyclic scaffolds. smolecule.com These studies would provide critical information on activation energies and reaction kinetics, helping to optimize synthetic routes. researchgate.net

Molecular Dynamics Simulations: Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase, its behavior can be significantly altered by its environment. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the study of the compound in a condensed phase, such as in a solvent.

Solvent Effects: MD simulations can reveal how solvent molecules (e.g., water, ethanol) arrange themselves around this compound and how these interactions influence its conformation and reactivity. researchgate.net

Intermolecular Interactions: These simulations are also ideal for studying non-covalent interactions between molecules. For this compound, this could include hydrogen bonding to the carboxylate oxygen atoms or halogen bonding involving the bromine atom. Understanding these intermolecular forces is crucial for predicting the compound's properties in solids and liquids. researchgate.netnih.gov

Applications of Ethyl 4 Bromoisothiazole 5 Carboxylate As a Versatile Chemical Building Block

Precursor in the Synthesis of Advanced Heterocyclic Systems (e.g., Fused Ring Systems)

The unique arrangement of functional groups in Ethyl 4-bromoisothiazole-5-carboxylate makes it an ideal precursor for the synthesis of fused heterocyclic systems. The bromine atom and the adjacent ester group can participate in cyclization reactions to form new rings fused to the isothiazole (B42339) core. This strategy is a key method for creating novel polycyclic scaffolds that are often explored for their biological or material properties.

Research into the reactivity of related bromo-heterocyclic esters has demonstrated their utility in constructing fused systems like thiazolo[3,2-a]pyrimidines and thiazoloquinazolinones. mdpi.commdpi.com These syntheses often involve intramolecular or intermolecular reactions where the bromine acts as a leaving group and the ester or a derivative thereof participates in ring closure. For instance, the bromine at C4 can be displaced by a nucleophile from a side chain appended to the C5 position (derived from the ester), leading to the formation of a new fused ring. This approach allows for the regioselective construction of complex heterocyclic frameworks that would be challenging to assemble through other methods. mdpi.com The isothiazole ring itself is a stable aromatic core, providing a solid foundation for building these larger, multi-ring structures. medwinpublishers.comresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Halogenated Azole Precursors

| Precursor Type | Fused System Example | Synthetic Strategy |

| Brominated Iminodithiazole | Thiazoloquinazolinone | Copper-catalyzed cyclization |

| Dihydropyrimidine-2-thione | Thiazolo[3,2-a]pyrimidine | Condensation with halogenated compounds |

| Bromo-Isothiazole Ester | Fused Isothiazolo-pyridines (Potential) | Intramolecular cyclization via nucleophilic substitution |

Intermediate in Fine Chemical Synthesis (excluding direct pharmaceutical product discussions)

As an intermediate in fine chemical synthesis, this compound offers multiple avenues for molecular elaboration. The carbon-bromine bond at the C4 position is particularly amenable to modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. evitachem.com

This functionality allows the isothiazole core to be coupled with a wide variety of other molecular fragments, significantly increasing molecular complexity. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are commonly employed for this purpose with similar bromo-substituted heterocycles. beilstein-archives.orgnih.gov Through these methods, aryl, heteroaryl, or alkenyl groups can be introduced at the C4 position. The ester group at C5 can also be readily modified; it can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing further points for diversification. evitachem.commdpi.com This dual reactivity makes the compound a valuable node for convergent synthetic strategies, where complex fragments are prepared separately and then joined together.

Table 2: Potential Cross-Coupling Reactions using this compound

| Reaction Name | Coupling Partner | Resulting Structure | Catalyst System (Typical) |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | 4-Aryl/Heteroaryl-isothiazole derivative | Pd(PPh₃)₄ / Base |

| Heck Coupling | Alkene | 4-Alkenyl-isothiazole derivative | Pd(OAc)₂ / Ligand / Base |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-isothiazole derivative | PdCl₂(PPh₃)₂ / CuI / Base |

Role in Agrochemical Research and Development (as a synthetic intermediate for active compounds)

The isothiazole nucleus is a recognized "pharmacophore" in the field of agrochemicals, known to be a component of molecules exhibiting fungicidal, insecticidal, and acaricidal properties. mdpi.com Consequently, this compound serves as a key starting material for the synthesis of new potential crop protection agents. Its value lies in its utility as a scaffold upon which various functional groups can be built to optimize biological activity, selectivity, and environmental profile.

Applications in Materials Science (e.g., Monomer for Polymers, Organic Semiconductors, Dyes)

The unique electronic and structural features of the isothiazole ring make this compound an attractive building block for advanced materials.

Monomer for Polymers: The presence of a reactive bromine atom allows this compound to function as a monomer in cross-coupling polymerization reactions. This enables the incorporation of the isothiazole unit into the backbone of conjugated polymers, which are of great interest for electronic applications.

Organic Semiconductors: Heterocyclic compounds, particularly those that are electron-deficient like isothiazole, are fundamental components of organic semiconductors. researchgate.net Thiazole (B1198619) and fused-thiazole systems are noted for their rigid, planar structures that facilitate intermolecular π-π stacking, a crucial property for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgsemanticscholar.org The isothiazole core, when incorporated into larger π-conjugated systems via its reactive sites, can help tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting material. rsc.org

Dyes: The isothiazole ring can serve as a key component in the synthesis of novel dyes. Azo dyes, for example, are often synthesized by coupling a diazotized heterocyclic amine to a coupling component. ekb.egnih.gov The ester group of this compound can be converted to an amino group, which can then be diazotized and reacted with various aromatic compounds to produce a range of colored substances. Furthermore, the products of cross-coupling reactions on the bromo-thiazole core have been shown to be highly fluorescent, suggesting the potential for creating fluorescent dyes and probes from isothiazole precursors. researchgate.net

Utilization in Analytical Chemistry (e.g., as a Reference Standard, in Method Development)

In analytical chemistry, well-characterized compounds are essential for method development and quality control. This compound finds utility in this domain in several capacities.

Reference Standard: As a commercially available and purified chemical, it can be used as a reference standard in the analysis of synthetic reactions. nbinno.combldpharm.comthermofisher.com When it is used as a starting material, its purity is critical, and it serves as the benchmark against which reaction progress and the formation of products are measured.

Method Development: When synthesizing new compounds from this compound, analytical methods must be developed to track the reaction and characterize the products. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used. mdpi.com The starting material is essential for developing these methods, for instance, to determine its retention time in chromatography or to compare its spectral signature with those of the products to confirm the chemical transformation.

Future Research Directions and Unexplored Avenues for Ethyl 4 Bromoisothiazole 5 Carboxylate

Development of Novel and More Efficient Synthetic Approaches

While classical methods for isothiazole (B42339) synthesis exist, future research could focus on developing more efficient, sustainable, and atom-economical routes to Ethyl 4-bromoisothiazole-5-carboxylate and its analogs. Modern synthetic methodologies that remain largely unexplored for this specific scaffold offer significant opportunities for innovation.

One promising avenue is the application of transition-metal-catalyzed C-H activation and functionalization . Instead of constructing the ring from acyclic precursors, strategies could be developed to directly introduce the bromo and carboxylate functionalities onto a pre-existing isothiazole core, or vice-versa, building the ring onto a functionalized substrate.

Another area ripe for exploration is the use of flow chemistry . Continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety for handling reactive intermediates, and easier scalability compared to traditional batch methods.

Furthermore, photocatalysis and electrochemistry represent green and powerful alternatives for constructing and functionalizing heterocyclic systems. These methods could enable novel transformations under mild conditions, potentially avoiding the use of harsh reagents.

Recent advancements in the synthesis of the broader isothiazole class highlight other potential methodologies. For instance, Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles and various multi-component reactions (MCRs) have emerged as powerful tools for building the isothiazole ring system. medwinpublishers.comresearchgate.net Adapting these strategies could provide novel and efficient pathways to densely functionalized isothiazoles.

Table 1: Potential Modern Synthetic Strategies for Isothiazole Scaffolds

| Synthetic Strategy | Potential Advantages |

|---|---|

| C-H Activation/Functionalization | High atom economy, direct installation of functional groups. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Photocatalysis/Electrochemistry | Mild reaction conditions, green chemistry principles. |

| Rh-Catalyzed Transannulation | Access to diverse isothiazoles from thiadiazole precursors. medwinpublishers.com |

Exploration of Less-Exploited Reactivity Modalities and Functional Group Interconversions

The two primary functional handles on this compound—the C4-bromo group and the C5-ethyl ester—offer numerous possibilities for derivatization that have not been fully explored.

The C-Br bond is an ideal anchor point for a wide array of palladium-catalyzed cross-coupling reactions . While such reactions are well-established for many heterocyclic systems, their systematic application to the 4-bromoisothiazole (B1276463) scaffold is an open area of research. Future work could extensively map out the scope of Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), Heck (alkenylation), Buchwald-Hartwig (C-N and C-O bond formation), and Negishi or Stille couplings. researchgate.net These reactions would enable the introduction of a vast range of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the 4-position, generating libraries of novel compounds.

The ethyl carboxylate group at the C5 position is another key site for modification. Beyond simple hydrolysis to the carboxylic acid or amidation, it can be subjected to a variety of functional group interconversions.

Reduction : Reduction to the corresponding primary alcohol would yield a hydroxymethylisothiazole, a valuable intermediate for further elaboration, for instance, through etherification or oxidation to an aldehyde.

Grignard/Organolithium Addition : Reaction with organometallic reagents could provide access to tertiary alcohols or ketones.

Conversion to Other Functional Groups : The ester can be converted into a Weinreb amide, which is a precursor for the controlled synthesis of ketones.

Recent studies on related bromoisothiazole systems have demonstrated efficient transformations, such as the conversion of a carboxamide to a carboxylic acid using sodium nitrite (B80452) in trifluoroacetic acid, which could be a milder alternative to harsh hydrolytic conditions. nih.gov

Table 2: Potential Functional Group Interconversions

| Starting Group | Reagents/Reaction Type | Product Group | Potential Application |

|---|---|---|---|

| C4-Bromo | Pd Catalyst, Boronic Acid (Suzuki) | C4-Aryl/Heteroaryl | Building blocks for pharmaceuticals, materials. |

| C4-Bromo | Pd Catalyst, Terminal Alkyne (Sonogashira) | C4-Alkynyl | Precursors for extended π-systems, click chemistry. |

| C4-Bromo | Pd Catalyst, Amine (Buchwald-Hartwig) | C4-Amino | Introduction of key pharmacophores. |

| C5-Ester | LiAlH₄ or NaBH₄ | C5-Hydroxymethyl | Intermediate for further synthesis. |

| C5-Ester | R-MgBr (Grignard Reagent) | C5-Acyl/Tertiary Alcohol | Diversification of substituents. |

Integration into Complex Supramolecular Architectures and Assemblies

The isothiazole nucleus, with its distinct electronic properties and potential coordination sites (nitrogen and sulfur atoms), is an underexplored building block in supramolecular chemistry. This compound could serve as a programmable component for the bottom-up construction of complex, non-covalent assemblies.

Future research could focus on designing and synthesizing macrocycles and molecular cages where the isothiazole unit acts as a rigid corner or panel element. The C4 and C5 positions are ideal vectors for connecting to other molecular components. For example, after converting the ester to a carboxylic acid and performing a cross-coupling reaction at the bromo position, the resulting di-functionalized isothiazole could be used in condensation reactions to form large cyclic structures.

The isothiazole ring can also act as a ligand for metal coordination . thieme-connect.com The nitrogen atom is a potential coordination site, and the sulfur atom and π-system could engage in weaker interactions. By derivatizing the core scaffold with additional ligating groups (e.g., pyridines, carboxylates), multi-dentate ligands could be created for the self-assembly of discrete metallosupramolecular architectures like helicates, grids, or coordination cages. These structures could have applications in catalysis, host-guest chemistry, or molecular sensing.

Design and Synthesis of Advanced Materials Incorporating the Isothiazole Core

The unique electronic characteristics of the sulfur-nitrogen heterocycle make the isothiazole core an attractive component for advanced functional materials. This remains a largely untapped field of research for this specific scaffold.

A significant opportunity lies in the development of isothiazole-containing polymers for organic electronics . nih.gov The electron-deficient nature of the related thiazole (B1198619) ring has been exploited in organic semiconductors. researchgate.net Through polymerization of suitably difunctionalized monomers derived from this compound (e.g., via Stille or Suzuki polycondensation), novel conjugated polymers could be synthesized. These materials could be investigated for their properties in:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs)

Another promising direction is the incorporation of isothiazole derivatives as building blocks in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) . nih.govnih.gov By designing isothiazole-based linkers, porous materials with tailored properties could be achieved. The heteroatoms within the pores could impart specific functionalities, such as selective gas adsorption, heterogeneous catalysis, or chemical sensing. The inherent fluorescence and redox activity of related thiazolothiazole systems suggest that isothiazole-based MOFs could also be promising for photo- or electro-active applications. mdpi.comresearchgate.net

Synergistic Applications and Multi-Component Reactions with the Isothiazole Scaffold

The concept of synergy, where the combination of two or more components leads to an enhanced effect, is a powerful strategy in chemistry. Isothiazole derivatives have been noted to act as synergists, enhancing the efficacy of other bioactive compounds. researchgate.net Future research could explore this phenomenon systematically by combining this compound derivatives with other active molecules to discover novel synergistic effects, for instance in materials science (e.g., enhanced charge transport in blends) or catalysis.

Furthermore, the development of multi-component reactions (MCRs) that utilize a pre-formed isothiazole scaffold as a key reactant is a significant and unexplored avenue. MCRs are highly efficient processes that combine three or more reactants in a single step to create complex products. By leveraging the reactivity of the functional groups on this compound, new MCRs could be designed. For example, an MCR could potentially involve the in-situ formation of an organometallic species at the C4-position, which then reacts with two other components in the reaction vessel. Designing such reactions would provide rapid access to complex and diverse molecular architectures based on the isothiazole core. While three-component reactions to synthesize the isothiazole ring itself have been reported, using the functionalized ring as a platform in MCRs remains a forward-looking goal. organic-chemistry.orgnih.gov

Finally, the isothiazole moiety can serve as a ligand in homogeneous catalysis . thieme-connect.com Developing chiral isothiazole-based ligands derived from the title compound could open doors to new asymmetric catalytic transformations, where the unique steric and electronic properties of the isothiazole ring could impart high selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.